molecular formula C4H7F3N2O B13158282 3-Amino-2-(trifluoromethyl)propanamide

3-Amino-2-(trifluoromethyl)propanamide

Cat. No.: B13158282
M. Wt: 156.11 g/mol
InChI Key: OXKKWMVWRRYETM-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)propanamide is an organic compound with the molecular formula C4H7F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(trifluoromethyl)propanamide typically involves the reaction of 3-amino-2-(trifluoromethyl)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction parameters can be precisely controlled. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(trifluoromethyl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylamines .

Scientific Research Applications

3-Amino-2-(trifluoromethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and amide groups facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-2-(trifluoromethyl)propanoic acid
  • 2-Amino-3-(trifluoromethyl)propanoic acid
  • 3-Amino-2-(difluoromethyl)propanamide

Uniqueness: 3-Amino-2-(trifluoromethyl)propanamide is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .

Properties

Molecular Formula

C4H7F3N2O

Molecular Weight

156.11 g/mol

IUPAC Name

2-(aminomethyl)-3,3,3-trifluoropropanamide

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H2,9,10)

InChI Key

OXKKWMVWRRYETM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)C(F)(F)F)N

Origin of Product

United States

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